molecular formula C8H7FO B137498 2-Fluoro-4-methylbenzaldehyde CAS No. 146137-80-6

2-Fluoro-4-methylbenzaldehyde

Cat. No. B137498
CAS RN: 146137-80-6
M. Wt: 138.14 g/mol
InChI Key: MVDRIMBGRZBWPE-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzaldehyde is a compound that belongs to the class of organic compounds known as fluorobenzaldehydes. These compounds contain a benzene ring substituted with both a fluorine atom and an aldehyde group. While the provided papers do not directly discuss 2-fluoro-4-methylbenzaldehyde, they provide insights into the properties and reactions of structurally related compounds, which can be used to infer some aspects of 2-fluoro-4-methylbenzaldehyde's behavior.

Synthesis Analysis

The synthesis of fluorobenzaldehydes can be achieved through various methods. One approach for synthesizing fluorobenzaldehydes involves the substitution of chlorobenzaldehydes with fluoride ions using a reagent system consisting of potassium fluoride, tetraphenylphosphonium halide, and 18-crown-6 or poly(ethylene glycol) dimethyl ether, as described for 4-fluorobenzaldehyde . This method could potentially be adapted for the synthesis of 2-fluoro-4-methylbenzaldehyde by starting with the appropriate chloro-derivative.

Molecular Structure Analysis

The molecular structure of fluorobenzaldehydes has been studied using various spectroscopic and computational techniques. For instance, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde were investigated using X-ray diffraction and vibrational spectroscopy, supported by density functional theory (DFT) simulations . These studies can provide valuable information about the preferred conformations and molecular geometries of related compounds, such as 2-fluoro-4-methylbenzaldehyde.

Chemical Reactions Analysis

Fluorobenzaldehydes can undergo a variety of chemical reactions. For example, o-fluorobenzaldehydes have been used in the synthesis of indazoles through condensation with hydrazine . Although this reaction specifically involves o-fluorobenzaldehydes, it suggests that 2-fluoro-4-methylbenzaldehyde may also participate in similar condensation reactions due to the presence of the reactive aldehyde group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzaldehydes can be influenced by the substituents on the benzene ring. Studies on compounds like 5-fluoro-2-methylbenzaldehyde have used FT-IR and FT-Raman spectroscopy, along with DFT calculations, to analyze vibrational modes and molecular properties . These analyses can shed light on the behavior of 2-fluoro-4-methylbenzaldehyde in various environments. Additionally, the presence of C-H...O hydrogen bonding in liquid 4-fluorobenzaldehyde has been confirmed by spectroscopic and theoretical methods, which could also be relevant for understanding the properties of 2-fluoro-4-methylbenzaldehyde .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis Pathways : 2-Fluoro-4-methylbenzaldehyde is involved in self-terminated cascade reactions during ethanol upgrading, forming methylbenzaldehydes, which are precursors for phthalic anhydride and terephthalic acid. These reactions compete with the Guerbet reaction and lead to the selective conversion of bioethanol to value-added chemicals (Moteki, Rowley, & Flaherty, 2016).
  • Catalytic Oxidation : In the context of catalytic processes, 2-Fluoro-4-methylbenzaldehyde can be produced in water-soluble copper-catalyzed oxidation of benzyl alcohols at room temperature, highlighting its role in green chemistry and sustainable synthesis methods (Wu et al., 2016).

Material Science and Adsorption

  • Microporous Polyaminals : Research has demonstrated the use of 4-methylbenzaldehyde derivatives in the synthesis of microporous polyaminal networks, which have applications in carbon dioxide adsorption. This suggests the potential of 2-Fluoro-4-methylbenzaldehyde in similar applications (Li, Zhang, & Wang, 2016).

Spectroscopy and Chemical Analysis

  • Vibrational Spectroscopy : Detailed vibrational spectroscopic analysis of compounds like 5-Fluoro-2-Methylbenzaldehyde, closely related to 2-Fluoro-4-methylbenzaldehyde, has been performed. This includes studying molecular geometry, frequencies, and molecular electrostatic potential, which are critical for understanding the chemical properties and potential applications (Iyasamy, Varadharajan, & Sivagnanam, 2016).

Conformational Analysis

  • Molecular Conformations : The conformational analysis of fluoro-substituted benzaldehydes, including 2-fluorobenzaldehyde, has been studied using techniques like the lanthanide-induced shift (LIS) technique. This research aids in understanding the molecular structure and behavior of such compounds in different solvents (Abraham et al., 1997).

Synthesis of Analogous Compounds

  • Synthetic Pathways : Various studies have focused on the synthesis of compounds closely related to 2-Fluoro-4-methylbenzaldehyde, such as Methyl 4-Bromo-2-methoxybenzoate and others. These studies highlight the versatility and utility of fluoro-substituted benzaldehydes in organic synthesis (Chen, 2008).

Fluorescence Studies

  • Hydrogen-Bonding-Induced Fluorescence : Research on solvatochromic fluorophores, which include derivatives of benzaldehydes, has been conducted. These compounds are important for studying biological events due to their fluorescence properties that change depending on their hydrogen-bonding environment (Okada, Sugai, & Chiba, 2016).

Biological and Medical Applications

  • Synthesis of Biologically Active Compounds : The synthesis of fluorinated analogues of combretastatin A-4, using fluorinated benzaldehydes, indicates the potential of 2-Fluoro-4-methylbenzaldehyde in the creation of anticancer agents (Lawrence et al., 2003).

Safety and Hazards

2-Fluoro-4-methylbenzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound .

Mechanism of Action

Target of Action

It’s known that benzylic compounds often undergo reactions at the benzylic position .

Mode of Action

The mode of action of 2-Fluoro-4-methylbenzaldehyde involves interactions at the benzylic position. These interactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action can vary depending on the specific reaction conditions and the presence of other reactants.

Biochemical Pathways

Reactions at the benzylic position can lead to various downstream effects, including the formation of new compounds .

properties

IUPAC Name

2-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDRIMBGRZBWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380958
Record name 2-Fluoro-4-methylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methylbenzaldehyde

CAS RN

146137-80-6
Record name 2-Fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-methylbenzaldehyde
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Synthesis routes and methods I

Procedure details

100.89 g of aluminum chloride (mol. Wt. 133.34; 756.6 mmol) and about 503.54 g of 3-fluorotoluene (mol. Wt. 110.13; 4,572 mmol) were charged to a 2 liter Parr®-brand 4522 stainless steel reaction vessel. To this mixture was added 5 drops of concentrated HCl. The vessel was sealed, heated to 60° C., and purged three times with carbon monoxide with the pressure of the vessel increased to 200 psi for each purging. After the third purge, the vessel was vented and a final introduction of CO was made at a pressure of about 200 psi, the pressure at which the reaction was maintained for the total reaction time of about 17 hours (the reaction temperature was maintained at 60° C. for the duration as well). Once the reaction was complete, the resultant mixture (exhibiting a dark orange color) was poured into about 500 mL of ice water (which turned the solution a yellow color), to which was added 500 mL of cyclohexane. The top, organic layer was removed and washed three times with water using a separatory funnel and dried over magnesium sulfate. The residual organic phase was then distilled under vacuum to remove excess cyclohexane, 3-fluorotoluene, and left about 79.65 g of a benzaldehyde mixture consisting of 4-fluoro-2-methylbenzaldehyde (88.4%) and 2-fluoro-4-methylbenzaldehyde (11.6%) (mol. Wt. 138.14; 576.6 mmol; yield of approximately 76.2%).
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100.89 g
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Synthesis routes and methods II

Procedure details

The solution of 3-fluorotoluene (2.91 g, 0.0266 mol) in anhydrous tetrahydrofuran was cooled to −78° C. and a 1.4M solution of n-butyllithium in hexanes (19 mL, 0.0266 mol) was added dropwise keeping the reaction mixture temperature below −75° C. Upon the completion of the addition, N,N,N′,N′,N″-pentamethyldiethylenetriamine was added dropwise and the stirring at −78° C. was continued under an atmosphere of nitrogen for an additional 2 hours. N,N-dimethylformamide (3.89 g, 0.0532 mol) was added dropwise and the reaction mixture was slowly warmed up while stirring for 0.5 hours. It was quenched by dropwise addition of 1N hydrochloric acid and the layers were separated. The aqueous phase was further extracted with ethyl acetate (2×150 mL) and the combined organic extracts were dried with magnesium sulfate. The organic phase was concentrated under reduced pressure and the residue was purified by flash chromatography on silica using ethyl acetate/n-heptane (5:95) as mobile phase to yield 2-fluoro-4-methylbenzaldehyde (0.83 g, 0.006 mol) as a white solid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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